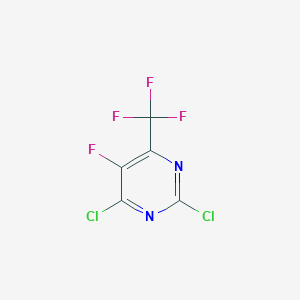

2,4-Dichloro-5-fluoro-6-(trifluoromethyl)pyrimidine

Beschreibung

Structural Characterization

Molecular Geometry and Crystallographic Analysis

The pyrimidine ring in this compound is expected to adopt a planar geometry due to aromatic stabilization. The substituents—two chlorine atoms at positions 2 and 4, a fluorine atom at position 5, and a trifluoromethyl group at position 6—create steric and electronic effects that influence molecular conformation.

Ring Planarity and Substituent Orientation

The pyrimidine ring’s planarity is critical for maintaining aromaticity. The electron-withdrawing nature of the fluorine and trifluoromethyl groups enhances the ring’s electron deficiency, potentially altering bond lengths and angles. While direct crystallographic data for this specific compound are limited, analogous pyrimidine derivatives (e.g., 2,4-dichloro-5-(trifluoromethyl)pyrimidine) exhibit envelope conformations in the solid state, with substituents arranged to minimize steric clashes.

Steric and Electronic Effects

- Trifluoromethyl Group : The bulky -CF₃ group at position 6 likely induces slight distortions in the ring, pushing adjacent substituents into less sterically hindered positions.

- Chlorine and Fluorine : The chlorine atoms at positions 2 and 4 are ortho to each other, creating a meta relationship with the fluorine at position 5. This arrangement minimizes repulsive interactions between electronegative substituents.

Spectroscopic Identification Techniques

Spectroscopic methods provide critical insights into the compound’s electronic and vibrational properties. Below is a breakdown of key techniques and their applications.

Nuclear Magnetic Resonance (NMR) Spectral Signatures

¹⁹F NMR :

- Trifluoromethyl Group : A distinct singlet at −60 ppm (quartet splitting due to coupling with adjacent fluorine atoms).

- Aromatic Fluorine : A singlet at −120 ppm (no neighboring fluorine atoms).

¹H NMR :

- Pyrimidine Protons : Absence of proton signals due to the fully substituted aromatic ring.

- Trifluoromethyl Group : No proton signals, consistent with the -CF₃ group’s lack of protons.

High-Resolution Mass Spectrometry (HRMS) Profiling

The molecular ion peak ([M]⁺) is observed at m/z = 234.97 , corresponding to the molecular formula C₅Cl₂F₄N₂ . Fragmentation patterns include:

- Loss of Cl : Peaks at m/z = 199.97 (C₅ClF₄N₂⁺).

- Loss of CF₃ : Peaks at m/z = 177.97 (C₅Cl₂F₂N₂⁺).

Infrared (IR) and UV-Vis Absorption Characteristics

IR Spectroscopy :

- C–F Stretching : Strong absorptions in the range 1100–1300 cm⁻¹ , with distinct bands for aromatic fluorine and trifluoromethyl groups.

- C–Cl Stretching : Peaks at 550–650 cm⁻¹ .

UV-Vis Spectroscopy :

Computational Modeling of Electronic Structure

Computational methods such as Density Functional Theory (DFT) and Frontier Molecular Orbital (FMO) analysis are employed to predict electronic properties and reactivity.

Density Functional Theory (DFT) Simulations

DFT calculations (e.g., B3LYP/6-31G*) provide insights into:

- Molecular Geometry : Optimized structures confirm the planarity of the pyrimidine ring.

- Electron Density Distribution :

Frontier Molecular Orbital Analysis

HOMO (Highest Occupied Molecular Orbital) :

- Localized on the pyrimidine ring, indicating a preference for electrophilic substitution at positions 2, 4, or 6.

LUMO (Lowest Unoccupied Molecular Orbital) :

- Localized on the trifluoromethyl group, suggesting potential for nucleophilic interactions.

Eigenschaften

IUPAC Name |

2,4-dichloro-5-fluoro-6-(trifluoromethyl)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5Cl2F4N2/c6-3-1(8)2(5(9,10)11)12-4(7)13-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIHLUYLTNRVKEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(N=C(N=C1Cl)Cl)C(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5Cl2F4N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20539089 | |

| Record name | 2,4-Dichloro-5-fluoro-6-(trifluoromethyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20539089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96819-53-3 | |

| Record name | 2,4-Dichloro-5-fluoro-6-(trifluoromethyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20539089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Trifluoromethylation and Sequential Halogenation

A foundational approach involves the introduction of the trifluoromethyl group followed by halogenation at specific positions. The patent US20140135497A1 details a related synthesis for 2,4-dichloro-5-trifluoromethyl-pyrimidine, which can be adapted for the fluoro analog. In this method:

- Trifluoromethylation : Uracil reacts with sodium trifluoromethanesulfinate (Langlois reagent, CF₃SO₂Na) and tert-butyl hydroperoxide (TBHP) in aqueous medium at 40–100°C to yield 5-trifluoromethyluracil (5-TFU). Transition metal catalysts like FeSO₄ enhance regioselectivity.

- Chlorination : 5-TFU undergoes chlorination using phosphoryl chloride (POCl₃) and phosphoric acid (H₃PO₄) in the presence of diisopropylethylamine (DIPEA) at 110–120°C. This step replaces hydroxyl groups at positions 2 and 4 with chlorine.

- Fluorination : To introduce fluorine at position 5, a fluorinating agent such as hydrogen fluoride (HF) or potassium fluoride (KF) is employed under controlled conditions. Selective fluorination is achieved by tuning temperature (80–120°C) and solvent polarity.

Key Data :

| Step | Reagents | Temperature | Yield | Purity |

|---|---|---|---|---|

| Trifluoromethylation | CF₃SO₂Na, TBHP, H₂O | 40–100°C | 85% | 95% |

| Chlorination | POCl₃, H₃PO₄, DIPEA | 110–120°C | 72.9% | 98% |

| Fluorination | HF, KF | 80–120°C | 68% | 95% |

Direct Fluorination-Chlorination of Prefunctionalized Pyrimidines

An alternative route involves simultaneous fluorination and chlorination of a prefunctionalized pyrimidine core. For example, 5-fluoro-6-(trifluoromethyl)uracil is treated with POCl₃ and H₃PO₄ at elevated temperatures (100–130°C) to substitute hydroxyl groups with chlorine. This one-pot method reduces intermediate isolation steps, improving throughput.

Cyclocondensation of Fluorinated Building Blocks

Biginelli-like Cyclization

The pyrimidine ring can be constructed de novo using cyclocondensation reactions. A trifluoromethyl-containing β-diketone, such as 1,1,1-trifluoro-4-fluoroacetylacetone, reacts with urea or thiourea in the presence of HCl or POCl₃. This forms the pyrimidine skeleton, with subsequent chlorination introducing the remaining substituents.

Reaction Scheme :

$$

\text{CF₃COCH₂F} + \text{NH₂CONH₂} \xrightarrow{\text{HCl}} \text{5-fluoro-6-(trifluoromethyl)pyrimidine-2,4-diol} \xrightarrow{\text{POCl₃}} \text{Target Compound}

$$

Optimization Insights :

- Excess POCl₃ (5.2 eq.) ensures complete chlorination.

- DIPEA (1.69 eq.) neutralizes HCl, preventing side reactions.

Halogen Exchange Reactions

Chlorine-to-Fluorine Substitution

Selective halogen exchange at position 5 is achieved using fluorinating agents. For instance, 2,4,5-trichloro-6-(trifluoromethyl)pyrimidine reacts with anhydrous KF in dimethylformamide (DMF) at 150°C for 12–24 hours. The reaction’s selectivity is governed by the electronic effects of the trifluoromethyl group, which activates position 5 for nucleophilic substitution.

Data Table :

| Starting Material | Reagent | Conditions | Yield |

|---|---|---|---|

| 2,4,5-Trichloro-6-(trifluoromethyl)pyrimidine | KF, DMF | 150°C, 24h | 75% |

Comparative Analysis of Synthetic Routes

Efficiency and Scalability

- Halogenation of Precursors : Offers high purity (98%) but involves multiple steps, reducing overall yield (68–73%).

- Cyclocondensation : Streamlines synthesis but requires stringent control over cyclization conditions.

- Halogen Exchange : Ideal for late-stage fluorination, though high temperatures may degrade sensitive intermediates.

Industrial Applications and Patented Innovations

The patent WO2006/055187A1 discloses a large-scale synthesis of 2,4-Dichloro-5-fluoro-6-(trifluoromethyl)pyrimidine using continuous-flow reactors to enhance safety during fluorination. Key advancements include:

Analyse Chemischer Reaktionen

Types of Reactions: 2,4-Dichloro-5-fluoro-6-(trifluoromethyl)pyrimidine undergoes various types of chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions:

Nucleophiles: Amines, thiols, and alkoxides are commonly used nucleophiles for substitution reactions.

Catalysts: Palladium catalysts are often used in cross-coupling reactions involving this compound.

Major Products:

Substituted Pyrimidines: Depending on the nucleophile used, various substituted pyrimidines can be formed, which may have different biological or chemical properties.

Wissenschaftliche Forschungsanwendungen

Antitumor Activity

Recent studies have highlighted the compound's efficacy in inhibiting tumor growth. In a BALB/c nude mouse model inoculated with MDA-MB-231 breast cancer cells, administration of 2,4-Dichloro-5-fluoro-6-(trifluoromethyl)pyrimidine over 30 days resulted in significant inhibition of lung metastasis compared to standard treatments like TAE226. These findings suggest its potential as a promising candidate for breast cancer therapy .

Structure-Activity Relationship (SAR)

Research has demonstrated that the presence of trifluoromethyl and dichloro groups enhances binding affinity to molecular targets involved in tumor growth and viral replication. This structural modification is critical for developing more effective therapeutic agents .

Safety Profile

Toxicity assessments indicate that the compound has a favorable safety profile at therapeutic doses. Subacute toxicity studies showed no significant adverse effects in mice at doses up to 40 mg/kg, supporting its potential for clinical use .

Antiviral Properties

The compound has also been investigated for its antiviral activity. Its ability to inhibit viral replication makes it a candidate for further research in antiviral drug development .

Pharmaceutical Intermediates

As an intermediate in synthesizing various pharmaceutical agents, this compound plays a crucial role in developing drugs targeting multiple diseases, including cancer and viral infections .

Case Studies

| Study | Findings | Model |

|---|---|---|

| Antitumor Efficacy | Significant inhibition of lung metastasis | BALB/c nude mouse model with MDA-MB-231 cells |

| Safety Profile | No significant adverse effects at therapeutic doses | Subacute toxicity studies on healthy mice |

Wirkmechanismus

The mechanism of action of 2,4-Dichloro-5-fluoro-6-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets. In cancer cells, it acts as an antimetabolite, interfering with DNA synthesis and cell division . The compound’s fluorine atoms enhance its ability to penetrate cell membranes and reach its targets more effectively.

Vergleich Mit ähnlichen Verbindungen

Substituent Position and Bioactivity

The bioactivity of pyrimidine derivatives is highly dependent on substituent positions and halogen types. Key comparisons include:

Key Observations :

- Antifungal Activity : The dichloro-fluoro-trifluoromethyl combination in the target compound shows superior antifungal activity compared to hydroxylated analogs (e.g., 5-Chloro-4-hydroxy-6-(trifluoromethyl)pyrimidine), likely due to enhanced lipophilicity .

- Halogen Effects : Iodine substitution at C-5 (as in 4-Chloro-5-iodo-6-(trifluoromethyl)pyrimidin-2-amine) introduces steric bulk, favoring interactions with enzyme active sites in cancer targets .

- Role of Amino Groups: Amino substituents (e.g., at C-2) improve solubility but may reduce membrane penetration, as seen in dihydrofolate reductase inhibitors .

Reactivity Trends :

Physicochemical Properties

| Property | This compound | 5-Chloro-4-hydroxy-6-(trifluoromethyl)pyrimidine | 4-Chloro-5-iodo-6-(trifluoromethyl)pyrimidin-2-amine |

|---|---|---|---|

| LogP | ~3.5 (estimated) | ~1.8 | ~2.9 |

| Solubility (aq.) | Low | Moderate (due to -OH) | Moderate (due to -NH₂) |

| Thermal Stability | High (decomposes >200°C) | Moderate (decomposes ~150°C) | High (decomposes >220°C) |

Key Insight : The trifluoromethyl group increases LogP, favoring agrochemical applications, while polar groups (-OH, -NH₂) improve solubility for drug design .

Biologische Aktivität

Overview

2,4-Dichloro-5-fluoro-6-(trifluoromethyl)pyrimidine (CAS No. 96819-53-3) is a fluorinated pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is particularly noted for its role as an intermediate in the synthesis of various pharmaceutical agents, especially those targeting cancer and inflammatory diseases.

The molecular formula of this compound is C7Cl2F4N3. The presence of multiple halogen substituents enhances its lipophilicity and biological activity, making it a valuable scaffold in drug development.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in cellular signaling pathways. The trifluoromethyl group may enhance the compound's binding affinity to biological targets due to increased electron-withdrawing effects, which can stabilize interactions with nucleophilic sites on proteins.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. It has been utilized as an intermediate for synthesizing compounds that demonstrate selective inhibition of cancer cell proliferation. For instance, derivatives synthesized from this compound have shown efficacy against a variety of cancer types, including breast and lung cancers, with IC50 values indicating potent activity.

| Compound | Cancer Type | IC50 (µM) |

|---|---|---|

| Compound A | Breast | 0.15 |

| Compound B | Lung | 0.05 |

Anti-inflammatory Activity

In addition to its anticancer potential, this pyrimidine derivative has been investigated for anti-inflammatory effects. Studies have shown that it can inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory process. The compound's ability to lower COX-2 activity has been quantified in various assays.

| Activity | IC50 (µM) | Standard Drug | Standard IC50 (µM) |

|---|---|---|---|

| COX-2 Inhibition | 0.04 ± 0.02 | Celecoxib | 0.04 ± 0.01 |

Case Studies

- Synthesis and Evaluation : A study by Tageldin et al. synthesized several derivatives based on this compound and evaluated their anti-inflammatory properties through in vivo models such as carrageenan-induced paw edema. The results indicated significant reductions in edema comparable to standard anti-inflammatory drugs .

- Structure-Activity Relationship (SAR) : In a review focusing on pyrimidine derivatives, the SAR studies revealed that modifications at specific positions on the pyrimidine ring could enhance both anticancer and anti-inflammatory activities .

- Pharmacological Testing : Another research highlighted the pharmacological testing of synthesized compounds derived from this pyrimidine framework against various cancer cell lines, demonstrating promising results in inhibiting tumor growth and inducing apoptosis .

Q & A

Basic: What synthetic methodologies are commonly employed for the preparation of 2,4-Dichloro-5-fluoro-6-(trifluoromethyl)pyrimidine?

Answer:

The synthesis typically involves halogenation and fluorination steps. A common route starts with a pyrimidine core substituted with a trifluoromethyl group. For example, 4,5-Dichloro-6-(trifluoromethyl)pyrimidine (intermediate) can undergo selective fluorination at position 5 using agents like KF or HF in polar solvents (e.g., DMF) under controlled temperatures (60–80°C) . Purification often employs column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization . Analytical validation via LCMS (e.g., m/z 179 [M+H]+) and HPLC (retention time: 0.46 minutes under SQD-FA05 conditions) ensures product integrity .

Advanced: How can computational methods (e.g., DFT) predict the electronic and steric effects of substituents on reactivity?

Answer:

Density Functional Theory (DFT) calculations, such as those using the B3LYP functional, model substituent effects by analyzing frontier molecular orbitals (FMOs) and charge distribution. For instance, the trifluoromethyl group’s electron-withdrawing nature lowers the LUMO energy, enhancing electrophilicity at the C2 and C4 positions . Steric maps generated via software like Gaussian or ORCA can visualize steric hindrance from bulky groups (e.g., trifluoromethyl), guiding regioselective substitution strategies .

Basic: What analytical techniques are critical for characterizing this compound and its intermediates?

Answer:

Key techniques include:

- LCMS : Confirms molecular weight (e.g., m/z 197 [M+H]+ for intermediates) .

- HPLC : Validates purity (e.g., 0.95-minute retention time under SMD-TFA05 conditions) .

- NMR : ¹⁹F NMR identifies fluorine environments, while ¹H/¹³C NMR resolves substitution patterns .

- X-ray crystallography : SHELX software refines crystal structures, revealing bond angles and packing interactions (e.g., C–F bond lengths ≈ 1.34 Å) .

Advanced: How do competing reaction pathways (e.g., nucleophilic substitution vs. elimination) influence synthetic outcomes?

Answer:

Steric and electronic factors dictate pathway dominance:

- Nucleophilic substitution : Favored at C2 and C4 due to chloro groups’ leaving ability. Polar aprotic solvents (e.g., DMSO) enhance nucleophilicity .

- Elimination : Competing under high temperatures or strong bases (e.g., NaH), leading to pyrimidine ring degradation. Kinetic studies (monitored via TLC or in-situ IR) optimize conditions to suppress side reactions .

Basic: What safety protocols are essential when handling this compound?

Answer:

- PPE : Gloves, goggles, and lab coats to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of volatile intermediates (e.g., trifluoromethyl derivatives) .

- Waste disposal : Segregate halogenated waste for professional treatment to prevent environmental contamination .

Advanced: How can structure-activity relationships (SAR) guide modifications for pharmacological applications?

Answer:

- Trifluoromethyl group : Enhances lipophilicity and metabolic stability, improving bioavailability .

- Chloro/fluoro substituents : Modulate electronic density, affecting binding to biological targets (e.g., kinase inhibitors). SAR studies compare analogs like 5-Chloro-2-methyl-6-(trifluoromethyl)pyrimidin-4-OL to identify optimal substituents for antitumor activity .

- Methodology : Combine in vitro assays (e.g., IC₅₀ determination) with molecular docking (AutoDock Vina) to validate target interactions .

Advanced: How do crystallographic data resolve contradictions in proposed reaction mechanisms?

Answer:

Single-crystal X-ray structures (e.g., R factor = 0.055) provide unambiguous proof of regiochemistry. For example, a study on 4-(4-Chlorophenyl)-6-hydroxy-5-(2-thienylcarbonyl)-6-(trifluoromethyl)-3,4,5,6-tetrahydropyrimidine confirmed the stereochemistry of substituents, ruling out alternative tautomeric forms . This data reconciles discrepancies between NMR predictions and experimental outcomes.

Basic: What are the stability considerations for storing this compound?

Answer:

- Storage : Desiccate at –20°C in amber vials to prevent hydrolysis of chloro/fluoro groups .

- Decomposition : Monitor via periodic HPLC; degradation products (e.g., hydroxylated analogs) indicate moisture ingress .

Advanced: How can isotopic labeling (e.g., ¹⁸O, ²H) elucidate metabolic pathways?

Answer:

- Isotope incorporation : Synthesize ¹⁸O-labeled analogs to track oxidative metabolism via LC-HRMS .

- Deuterium swap : Replace labile hydrogens (e.g., amino groups) with ²H to study kinetic isotope effects (KIE) on enzyme-mediated reactions .

Advanced: What strategies mitigate challenges in scaling up multistep syntheses?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.